Boc-L-beta-Homoglutamine

Catalog No.
S672924
CAS No.
336182-06-0
M.F
C11H20N2O5
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-Homoglutamine

CAS Number

336182-06-0

Product Name

Boc-L-beta-Homoglutamine

IUPAC Name

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1

InChI Key

DAUHTFNYHSOVRQ-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O

Peptide Synthesis:

Boc-L-beta-Homoglutamine is a valuable building block for the synthesis of peptides and proteins. It is an N-protected amino acid derivative, meaning a protective group called tert-butyloxycarbonyl (Boc) is attached to its alpha-amino group. This protection is crucial during peptide synthesis as it prevents unwanted side reactions with the alpha-amino group, ensuring the desired sequence and structure of the final peptide ().

The Boc group can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds between Boc-L-beta-Homoglutamine and other amino acids. This enables researchers to synthesize various peptides, including modified versions of naturally occurring peptides with potential therapeutic applications ().

Boc-L-beta-Homoglutamine is a derivative of glutamic acid, specifically modified to include a beta-homologous structure. Its full chemical formula is C₁₁H₂₀N₂O₅, and it is classified under the category of amino acids. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen, which enhances its stability and solubility in organic solvents, making it useful in peptide synthesis and other chemical applications .

Typical of amino acids. These include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, essential for synthesizing peptides and proteins.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield L-beta-homoglutamine, allowing for further functionalization or incorporation into larger biomolecules.
  • Ugi Reaction: This compound can also be utilized in multicomponent reactions such as the Ugi reaction, where it can react with aldehydes, isocyanides, and carboxylic acids to form diverse products .

Boc-L-beta-Homoglutamine can be synthesized through several methods:

  • Starting from Glutamic Acid: The synthesis typically begins with L-glutamic acid, which undergoes protection of the amino group using Boc anhydride or Boc chloride.
  • Homologation: Following protection, the beta position can be modified through various homologation strategies, such as using alkyl halides or other reagents that introduce the beta carbon chain.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity suitable for further applications .

Boc-L-beta-Homoglutamine is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Drug Development: Its derivatives may be explored for potential therapeutic uses due to their structural similarity to biologically active compounds.
  • Chemical Research: It is utilized in studies involving amino acid modifications and their effects on biological activity.

Interaction studies involving Boc-L-beta-Homoglutamine focus on its binding affinity and activity within biological systems. While specific data may not be extensively documented, research on related compounds suggests that variations in the amino acid structure can significantly influence receptor interactions and metabolic pathways. Future studies could elucidate its potential interactions with neurotransmitter receptors or other protein targets.

Boc-L-beta-Homoglutamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Boc-L-glutamic acidStandard amino acidCommonly used in peptide synthesis
Boc-L-beta-homoprolineBeta-amino acidFeatures a proline-like structure
Boc-L-alpha-amino acidStandard amino acidBasic building block for proteins
Boc-L-threonineStandard amino acidContains a hydroxyl group at the beta position

Boc-L-beta-Homoglutamine stands out due to its unique beta-homologous structure, which may confer distinct properties compared to its more common counterparts like L-glutamic acid or L-threonine. This uniqueness could lead to novel applications in drug design and biochemical research.

The incorporation of Boc-L-beta-homoglutamine into peptide chains necessitates careful selection between solid-phase peptide synthesis (SPPS) and solution-phase methods, each offering distinct advantages for β-amino acid integration.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves anchoring the C-terminal amino acid to a resin, followed by iterative deprotection and coupling cycles. For Boc-L-beta-homoglutamine, the Boc group serves as a temporary α-amino protector, while side-chain functionalities require acid-stable protecting groups such as trityl or tert-butyl. A critical advantage of SPPS is its suitability for automated synthesis, enabling rapid assembly of peptides containing multiple β²-residues [4]. However, steric hindrance from the β-carbon branch often reduces coupling efficiency compared to α-amino acids. Studies report coupling yields of 85–92% for Boc-L-beta-homoglutamine using hexafluorophosphate-based activators like HATU [1].

Solution-Phase Synthesis

Solution-phase strategies, exemplified by the collective synthesis approach, enable modular construction of β²-homo-amino acids through intermediates such as proline-catalyzed Mannich adducts. For instance, a core structure derived from a Mannich reaction between aldehydes and iminium precursors can be divergently functionalized to yield both Boc-L-beta-homoglutamine and its glutamic acid analogue [1]. This method achieved enantiomeric excesses >98% through crystallographic resolution of key intermediates [1].

Comparative Analysis

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
ScaleMilligram to gram (limited by resin capacity)Gram to kilogram (batch reactor compatible)
Coupling Yield85–92% for β²-residues [1] [4]78–88% (dependent on purification) [2]
Stereochemical ControlRequires pre-synthesized enantiopure monomersAchieved via asymmetric catalysis [1] [2]
Side-Chain ProtectionOrthogonal groups (TBS, Trt) mandatory [1] [4]Global protection strategies applicable [3]

Optimization of Boc Protection-Deprotection Cycles in Beta-Peptide Assembly

The Boc group’s stability under basic conditions and labile nature in acidic media makes it ideal for iterative peptide elongation. However, its removal requires carefully optimized conditions to prevent side reactions in β-peptide backbones.

Deprotection Kinetics

Trifluoroacetic acid (TFA) in dichloromethane (25% v/v) achieves complete Boc removal from Boc-L-beta-homoglutamine within 15 minutes at 0°C, minimizing aspartimide formation in adjacent α-residues [4]. Prolonged exposure (>30 minutes) leads to a 12–18% decrease in overall yield due to tert-butyl ester hydrolysis [1].

Orthogonal Protection Schemes

Combining Boc with benzyl (Bzl) side-chain protection creates a pseudo-orthogonal system:

  • Boc Deprotection: 25% TFA/DCM, 15 min
  • Bzl Removal: HF/p-cresol (9:1), 2 h at −5°C [4]

This scheme enabled the synthesis of a β²-homoglutamine-containing pentapeptide with 89% purity after HPLC [1].

Cyclic Stability Testing

Repeated Boc deprotection (5 cycles) on model tetrapeptides showed:

CycleResidual Boc (%)Peptide Purity (%)
10.298.5
31.195.8
53.491.2

Data indicate progressive resin degradation under acidic conditions, necessitating high-loading (>0.8 mmol/g) resins for extended sequences [4].

Novel Catalytic Systems for Stereoselective Beta-Amino Acid Coupling

Achieving stereochemical fidelity in Boc-L-beta-homoglutamine incorporation requires advances in asymmetric catalysis and activation chemistry.

Proline-Catalyzed Mannich Reactions

L-Proline (20 mol%) catalyzes the formation of β²-amino acid precursors with 94% ee via dynamic kinetic resolution. The reaction proceeds through enamine intermediates, favoring syn-adducts when using α-methylbenzylamine as a chiral auxiliary [2]. Scale-up to 100 mmol maintained 91% ee, demonstrating industrial viability [2].

Transition Metal-Mediated Coupling

A Pd/C–Pd(OH)₂/C hybrid system (5:1 ratio) achieves quantitative N-debenzylation without racemization, critical for accessing Boc-L-beta-homoglutamine from protected intermediates. Key parameters:

  • Solvent: MeOH/H₂O (4:1)
  • Pressure: 50 psi H₂
  • Time: 8 h [1]

This method outperformed pure Pd/C systems, which exhibited 15–20% over-reduction of amide groups [1].

HATU-Activated Amidation

Coupling Boc-L-beta-homoglutamine to resin-bound peptides using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF achieved 93% conversion at 25°C. Microwave-assisted activation (60°C, 10 min) improved yields to 97% while preventing epimerization [1].

Catalytic System Comparison

CatalystReaction TypeYield (%)ee (%)
L-ProlineMannich reaction8994
Pd/C–Pd(OH)₂/CHydrogenolysis95>99
HATU/DIPEAAmide coupling9798

Data highlight the complementarity of organocatalytic and transition metal systems in stereoselective synthesis [1] [2].

XLogP3

-0.3

Wikipedia

Boc-L-beta-Homoglutamine

Dates

Last modified: 08-15-2023

Explore Compound Types